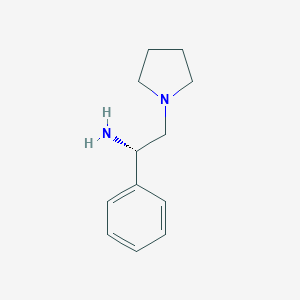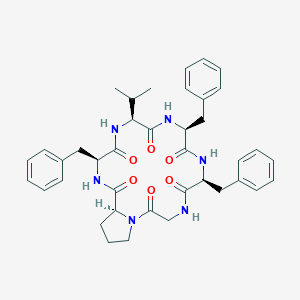
Cgppvpp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cgppvpp is a cyclic peptide composed of six amino acids: glycine, proline, phenylalanine, valine, phenylalanine, and phenylalanine. This compound has a molecular formula of C39H46N6O6 and a molecular weight of 694.82 g/mol . Cyclic peptides like this one are known for their stability and unique biological activities, making them of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.
Industrial Production Methods
Industrial production of cyclic peptides often involves large-scale SPPS, which can be automated for efficiency. The process is similar to laboratory-scale synthesis but optimized for higher yields and purity. Purification is typically achieved using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Cgppvpp can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated phenylalanine residues.
Applications De Recherche Scientifique
Cgppvpp has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and drugs.
Mécanisme D'action
The mechanism of action of cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The cyclic structure of the peptide enhances its stability and binding affinity, allowing it to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(glycyl-prolyl-phenylalanyl-glycyl-valyl): Another cyclic peptide with a similar structure but different amino acid sequence.
Cyclo(glycyl-prolyl-phenylalanyl-glycyl-valyl-phenylalanyl): A variant with an additional glycine residue.
Uniqueness
Cgppvpp is unique due to its specific sequence of amino acids, which imparts distinct biological activities and stability. Its multiple phenylalanine residues contribute to its hydrophobic character and potential interactions with hydrophobic targets.
Propriétés
Numéro CAS |
144838-26-6 |
|---|---|
Formule moléculaire |
C39H46N6O6 |
Poids moléculaire |
694.8 g/mol |
Nom IUPAC |
(6S,9S,12S,15S,18S)-6,9,15-tribenzyl-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C39H46N6O6/c1-25(2)34-39(51)43-30(22-27-15-8-4-9-16-27)36(48)41-29(21-26-13-6-3-7-14-26)35(47)40-24-33(46)45-20-12-19-32(45)38(50)42-31(37(49)44-34)23-28-17-10-5-11-18-28/h3-11,13-18,25,29-32,34H,12,19-24H2,1-2H3,(H,40,47)(H,41,48)(H,42,50)(H,43,51)(H,44,49)/t29-,30-,31-,32-,34-/m0/s1 |
Clé InChI |
ICFMHQOZABXAMR-JOBLXHLTSA-N |
SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Synonymes |
CGPPVPP cyclo(Gly-Pro-Phe-Val-Phe-Phe) cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B138238.png)
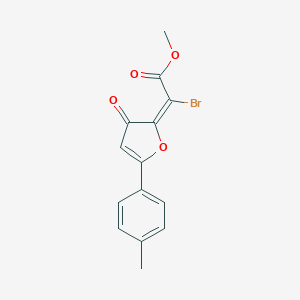
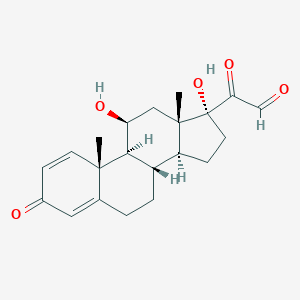
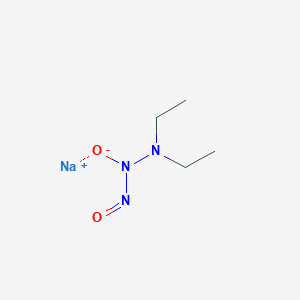
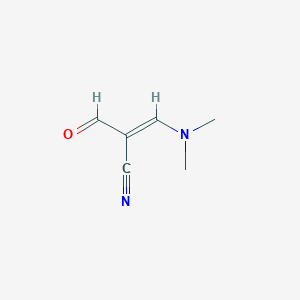
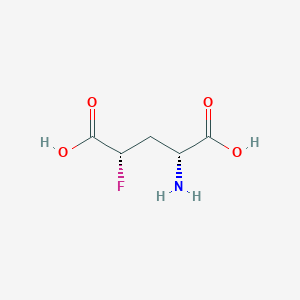
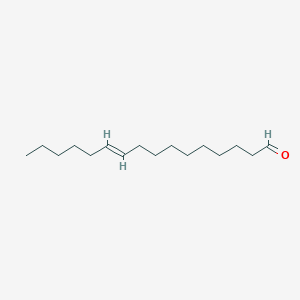
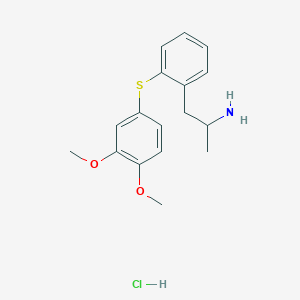
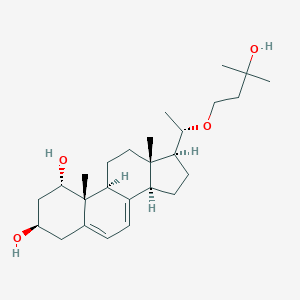
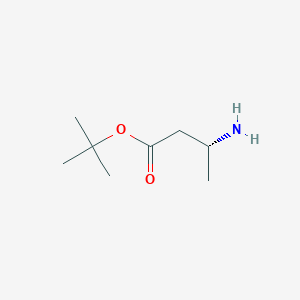
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
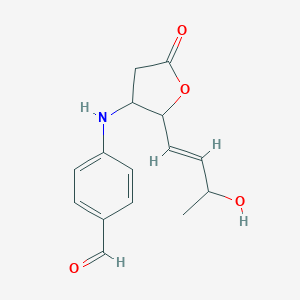
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
